molecular formula C16H14N2O3 B2562213 4-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid CAS No. 929975-01-9

4-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid

Cat. No. B2562213
CAS RN: 929975-01-9
M. Wt: 282.299
InChI Key: BFEOCPUKTFJCSJ-UHFFFAOYSA-N
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Description

“4-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid” is a compound that belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity .


Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .


Chemical Reactions Analysis

The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic moiety in medicinal chemistry. Researchers have explored its potential as a building block for novel drug candidates. Notably, this compound has been investigated for its interactions with biological targets, including enzymes and receptors. By functionalizing the 3-position of the imidazo[1,2-a]pyridine core, scientists aim to create new chemosynthetic strategies and optimize drug properties .

Fluorescent Probes for Metal Ions

Imidazo[1,2-a]pyridine derivatives serve as fluorescent probes for detecting specific metal ions. For instance, they have been used to determine mercury and iron ions both in vitro and in vivo. These probes offer high sensitivity and selectivity, making them valuable tools in analytical chemistry and bioimaging .

Phosphatidylinositol 3-Kinase (PI3K) Inhibition

Aberrant PI3K signaling is associated with cancer development. Consequently, PI3K inhibitors are actively researched for cancer treatment. The imidazo[1,2-a]pyridine scaffold has attracted interest in this context, and its derivatives are being explored as potential anti-cancer agents .

Organic Synthesis and Functionalization

Imidazo[1,2-a]pyridines serve as valuable heterocyclic scaffolds in organic synthesis. Direct functionalization of this scaffold is considered an efficient strategy for constructing imidazo[1,2-a]pyridine derivatives with diverse properties. Researchers explore various synthetic approaches to modify the core structure for specific applications .

Materials Science and Optoelectronics

Beyond their biological applications, imidazo[1,2-a]pyridine derivatives find use in materials science. They contribute to the development of light-sensitive dyes, optical media for data storage, and even pesticides and fungicides. Additionally, the imidazo[1,2-a]pyridine moiety appears in active pharmaceutical ingredients, such as zolimidine and zolpidem .

properties

IUPAC Name

4-[(6-methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-11-2-7-15-17-13(9-18(15)8-11)10-21-14-5-3-12(4-6-14)16(19)20/h2-9H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFEOCPUKTFJCSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)COC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid

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